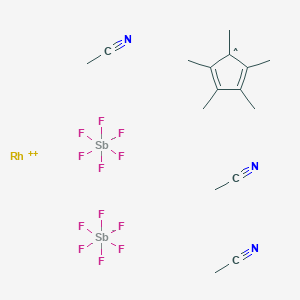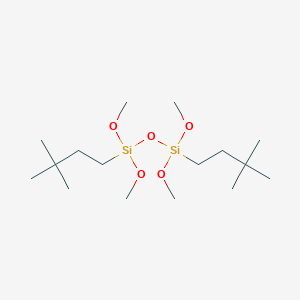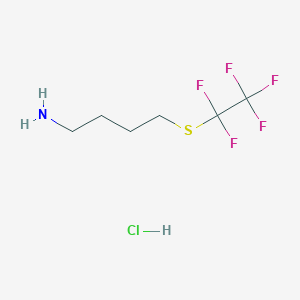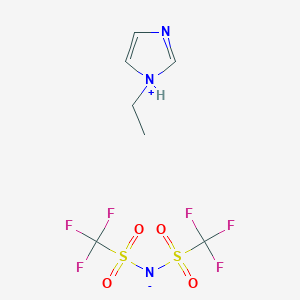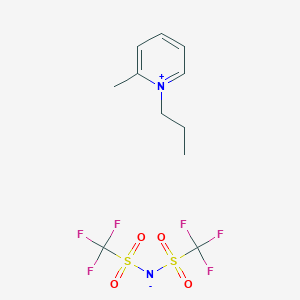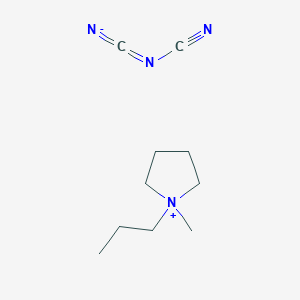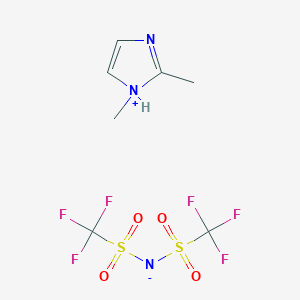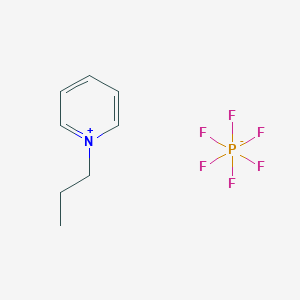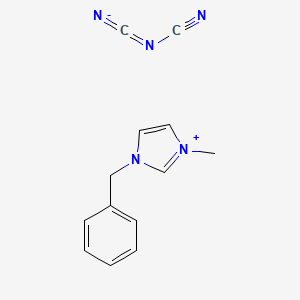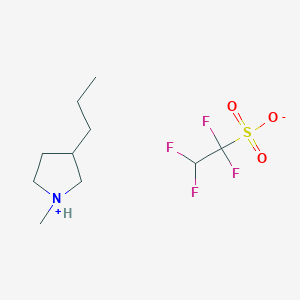
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (MPP-TFES) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that is highly soluble in water, making it an ideal choice for a variety of experiments. MPP-TFES has been shown to have a number of biochemical and physiological effects, and is a useful tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the study of enzymes, and in the study of drug delivery systems. It has also been used in the synthesis of peptides and nucleic acids, as well as in the study of protein-ligand interactions.
Mecanismo De Acción
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic compound with a positively charged quaternary ammonium group. This positive charge allows it to interact with negatively charged molecules, such as proteins and nucleic acids. The positively charged group also enables 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% to form hydrogen bonds with other molecules, which can affect the structure and function of the molecule.
Biochemical and Physiological Effects
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, as well as to increase the stability of proteins in solution. It has also been shown to increase the rate of enzyme activity, and to increase the rate of drug delivery. Additionally, 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to increase the binding affinity of proteins for their ligands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments is its high solubility in water. This makes it an ideal choice for a variety of experiments, as it can easily be dissolved in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is not suitable for experiments involving proteins or nucleic acids, as it can interact with these molecules and affect their structure and function.
Direcciones Futuras
There are a number of potential future directions for 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research could be conducted into the synthesis of polymers and peptides using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. Finally, further research could be conducted into its potential use in the study of protein-ligand interactions, as well as its potential use in the study of enzymes.
Métodos De Síntesis
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is synthesized by the reaction of 1-methyl-3-propylpyrrolidinium bromide and 1,1,2,2-tetrafluoroethanesulfonic acid. The reaction is carried out in aqueous solution at a temperature of 70°C for two hours. The reaction product is then purified by recrystallization, resulting in a white crystalline powder with a purity of 98%.
Propiedades
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
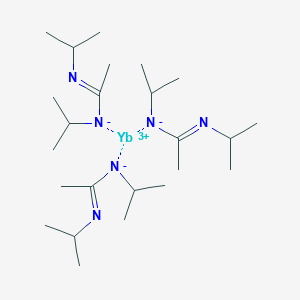
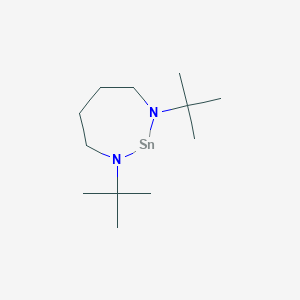
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
